2-[2,4-Bis(trifluoromethyl)phenyl]ethanol
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Overview
Description
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol typically involves the reduction of 2,4-bis(trifluoromethyl)acetophenone. One common method is the biocatalyzed asymmetric reduction using microbial cells and various oxidoreductases. For instance, a NADPH-dependent carbonyl reductase from Lactobacillus kefir can be used to reduce 2,4-bis(trifluoromethyl)acetophenone to this compound with excellent enantioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using whole-cell biocatalysts in deep-eutectic solvent-containing micro-aerobic medium systems. This method enhances the catalytic efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives .
Scientific Research Applications
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Used as a ligand in photocatalysis and phosphorescent OLEDs.
2,4-Bis(trifluoromethyl)phenylacetic acid: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-[2,4-Bis(trifluoromethyl)phenyl]ethanol is unique due to its specific structural features, such as the presence of two trifluoromethyl groups and an ethanol moiety. These features confer distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H8F6O |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5,17H,3-4H2 |
InChI Key |
MTNNOGVLQKHYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCO |
Origin of Product |
United States |
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